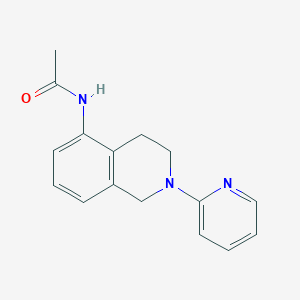
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide, also known as PIA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound that contains both pyridine and isoquinoline rings, which gives it unique properties and characteristics.
作用機序
The exact mechanism of action of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is not fully understood, but it is believed to act through several pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. Additionally, N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been found to exhibit potent biological activity, making it a promising candidate for drug development. However, one limitation of using N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination therapies, and the exploration of its effects on other disease states. Additionally, further research is needed to fully understand the mechanism of action of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide and its potential side effects.
合成法
The synthesis of N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Other methods include the use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling.
科学的研究の応用
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12(20)18-15-6-4-5-13-11-19(10-8-14(13)15)16-7-2-3-9-17-16/h2-7,9H,8,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNARWOHYFNTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

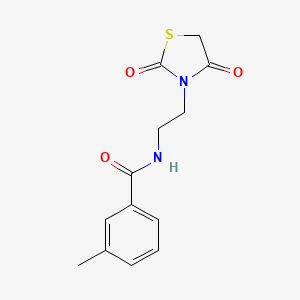
![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

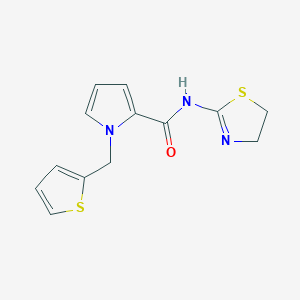
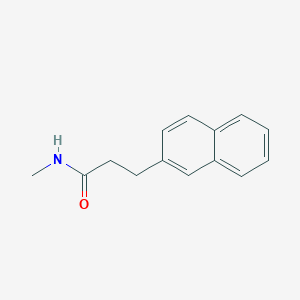
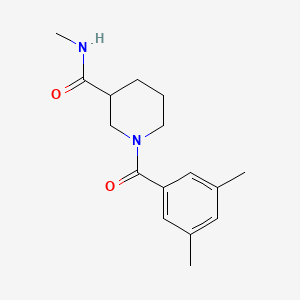
![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)